N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C13H19N7O2 and its molecular weight is 305.342. The purity is usually 95%.
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Scientific Research Applications
DNA Binding and Cytotoxicity
A study focused on the synthesis of bis(9-aminoacridine-4-carboxamides) linked with various chains, designed to bisintercalate into DNA, with the aim of being cytotoxic due to template inhibition of transcription. This research highlights the complex relationship between DNA binding, cytotoxicity, and cell cycle arrest, shedding light on the potential of such compounds in cancer therapy (Wakelin et al., 2003).
Antibacterial and Biofilm Inhibition
Another study explored the synthesis of novel bis(pyrazole-benzofuran) hybrids, exhibiting potent bacterial biofilm and MurB enzyme inhibitors. These compounds demonstrated significant antibacterial efficacies and biofilm inhibition activities, suggesting their potential as new antibacterial agents (Mekky & Sanad, 2020).
Corrosion Inhibition
Research on benzothiazole derivatives has shown their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These studies not only contribute to understanding the chemical mechanisms behind corrosion inhibition but also offer practical solutions for protecting industrial materials (Hu et al., 2016).
Fluorescent Dyes with Large Stokes Shifts
The synthesis of derivatives of 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines has been investigated for their potential in creating fluorescent dyes exhibiting large Stokes shifts. Such compounds are valuable in various applications, including bioimaging and molecular probes, due to their unique optical properties (Rihn et al., 2012).
Coordination Chemistry and Magnetic Behaviors
Studies have also delved into the coordination chemistry of bidentate bis(NHC) ligands with different NHC donors, exploring the synthesis and characterization of novel complexes. These research efforts contribute to the understanding of metal-ligand interactions and their implications for magnetic behaviors and potential applications in materials science (Schick et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the detection of cholesterol
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures, such as 2-amino-4,6-bis-[(4-n,n-dimethylamino)styryl] pyrimidine (p), have been reported to exhibit fluorescence emission involving two-photon absorption . This suggests that the compound might interact with its targets through a similar mechanism, but further investigation is required to confirm this.
Biochemical Pathways
Compounds with similar structures have been reported to show correlated rotations of the alkyl groups in the dialkylamino moieties
Result of Action
Compounds with similar structures have been reported to exhibit photothermal conversion efficiencies . This suggests that the compound might have similar effects, but further investigation is required to confirm this.
Action Environment
It’s worth noting that the photothermal conversion performance of compounds with similar structures has been reported to be influenced by the donor number and the substitution position
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O2/c1-8-6-9(18-22-8)11(21)14-7-10-15-12(19(2)3)17-13(16-10)20(4)5/h6H,7H2,1-5H3,(H,14,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIHQKKVKPRIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.